An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,3-Tetrachloroheptane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,3-Tetrachloroheptane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,1,1,3-tetrachloroheptane is scarce in publicly available literature. This guide provides a comprehensive overview based on the properties of structurally similar compounds and the general characteristics of very-short-chain chlorinated paraffins (vSCCPs). All quantitative data for the target compound should be considered as estimations.
Introduction
1,1,1,3-Tetrachloroheptane (C₇H₁₂Cl₄) is a polychlorinated n-alkane, falling into the category of very-short-chain chlorinated paraffins (vSCCPs). Its structure consists of a seven-carbon heptane backbone with four chlorine atom substitutions. Three chlorine atoms are located on the first carbon (C1), forming a trichloromethyl group, and one chlorine atom is on the third carbon (C3). The presence of a chlorine atom at the C3 position indicates that 1,1,1,3-tetrachloroheptane possesses a chiral center and can exist as enantiomers.
As a member of the chlorinated paraffin family, its properties are of interest to researchers in environmental science, toxicology, and chemical synthesis. Chlorinated paraffins are known for their chemical stability and are used in various industrial applications, though concerns about their persistence, bioaccumulation, and toxicity are also noted.
Estimated Physicochemical Properties
Due to the lack of direct experimental data for 1,1,1,3-tetrachloroheptane, the following table summarizes key physical and chemical properties of structurally related compounds to provide a basis for estimation.
| Property | 1,1,1,3-Tetrachloroheptane (Estimated) | 1-Chloroheptane | 1,1,1-Trichloroethane | 1,1,1,3-Tetrachloropropane | 1,1,1,3-Tetrachloropentane |
| Molecular Formula | C₇H₁₂Cl₄[1] | C₇H₁₅Cl[2] | C₂H₃Cl₃[3] | C₃H₄Cl₄[4] | C₅H₈Cl₄[5] |
| Molecular Weight | 237.97 g/mol [1] | 134.65 g/mol | 133.40 g/mol [3] | 181.88 g/mol [4] | 209.9 g/mol [5] |
| Physical State | Liquid (presumed) | Colorless liquid[2] | Colorless liquid[3] | Liquid[4] | |
| Boiling Point | Estimated >200 °C | 159-161 °C | 74.1 °C[3] | 155-157 °C | |
| Density | Estimated >1.1 g/cm³ | 0.881 g/cm³ | 1.339 g/cm³ at 20°C[3] | 1.45 g/cm³ | |
| Water Solubility | Very low (presumed) | Insoluble[2] | 1.5 g/L at 20°C[3] | Low | |
| log Kₒw | High (presumed) | 4.13 | 2.49 | 2.6 | 4.0 (calculated)[5] |
Chemical Properties and Reactivity
Synthesis: 1,1,1,3-Tetrachloroheptane can be synthesized via the catalyzed radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[1] This reaction is characteristic of the formation of polychlorinated alkanes.
Reactivity: As a chlorinated alkane, 1,1,1,3-tetrachloroheptane is expected to be relatively inert under normal conditions. The trichloromethyl group can influence the reactivity of the molecule. Halogenated organic compounds may be incompatible with strong oxidizing and reducing agents, and may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]
Decomposition: When heated to decomposition, chlorinated hydrocarbons can emit toxic fumes of hydrogen chloride and other chlorinated compounds.
Experimental Protocols
While specific experimental protocols for 1,1,1,3-tetrachloroheptane are not available, the following outlines general methodologies for the characterization of chlorinated paraffins.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification:
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Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane, dichloromethane).
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GC Column: Use a non-polar capillary column (e.g., DB-5ms).
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Oven Program: A temperature-programmed run is essential to elute the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.
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Ionization: Electron ionization (EI) is commonly used.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass spectra.
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Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using an internal or external standard.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
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Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: Provides information on the number and types of protons and their neighboring atoms. The chemical shifts and coupling constants of the protons on the heptane chain will be indicative of the chlorine substitution pattern.
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¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached chlorine atoms.
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2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, confirming the structure.
4.3. Determination of Physical Properties:
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Boiling Point: Can be determined using distillation under controlled pressure (e.g., ASTM D1078).
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Density: Can be measured using a pycnometer or a digital density meter.
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Water Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol. The concentration of the dissolved substance in the aqueous phase is determined after reaching equilibrium.
Toxicological Profile and Biological Effects (Proxy for Signaling Pathways)
Direct studies on the signaling pathways affected by 1,1,1,3-tetrachloroheptane are not available. However, as a vSCCP, its toxicological profile can be inferred from studies on similar compounds.
Short-chain chlorinated paraffins are recognized for their persistence, bioaccumulation potential, and toxicity. The primary target organs for the toxicity of SCCPs in animal studies are the liver, kidneys, and thyroid gland .
General Toxicological Effects of SCCPs:
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Hepatotoxicity: Observed effects include liver enlargement and hepatocellular hypertrophy.
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Nephrotoxicity: Kidney effects have been noted in repeated-dose studies.
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Thyroid Disruption: SCCPs can interfere with thyroid hormone homeostasis.
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Carcinogenicity: Some SCCPs are considered to be possibly carcinogenic to humans.
The specific molecular mechanisms and signaling pathways underlying these toxic effects are still an area of active research.
Visualizations
Caption: Workflow for the synthesis and characterization of 1,1,1,3-tetrachloroheptane.
Caption: Interrelationship of properties for 1,1,1,3-tetrachloroheptane assessment.
References
- 1. Characterization and health risks of short- and medium-chain chlorinated paraffins in the gas and size-fractionated particulate phases in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized characterization of short-, medium, and long-chain chlorinated paraffins in liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
